molecular formula C11H9Br2N3O2S B8316483 4-amino-N-(2,6-dibromo-pyridin-4-yl)-benzenesulfonamide

4-amino-N-(2,6-dibromo-pyridin-4-yl)-benzenesulfonamide

Cat. No.: B8316483
M. Wt: 407.08 g/mol
InChI Key: AHTSKXIQRKCRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(2,6-dibromo-pyridin-4-yl)-benzenesulfonamide is a useful research compound. Its molecular formula is C11H9Br2N3O2S and its molecular weight is 407.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9Br2N3O2S

Molecular Weight

407.08 g/mol

IUPAC Name

4-amino-N-(2,6-dibromopyridin-4-yl)benzenesulfonamide

InChI

InChI=1S/C11H9Br2N3O2S/c12-10-5-8(6-11(13)15-10)16-19(17,18)9-3-1-7(14)2-4-9/h1-6H,14H2,(H,15,16)

InChI Key

AHTSKXIQRKCRIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=NC(=C2)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.2 g (0.0138 mol) of N-[4-(2,6-dibromo-pyridin-4-ylsulfamoyl)-phenyl]-acetamide were dissolved in 138 ml of 1N NaOH and boiled at reflux for 2 hours. After cooling the mixture was adjusted to pH 6 with 2N HCl and the precipitate which separated was filtered off. The material on the suction filter was washed well with water and dried. It was subsequently chromatographed on :silica gel with ethyl acetate/hexane 1:2→1:1. There were obtained 4.86 g (86%) of 4-amino-N-(2,6-dibromo-pyridin-4-yl)-benzenesulfonamide as beige crystals; m.p.: 220-222° C.
Name
N-[4-(2,6-dibromo-pyridin-4-ylsulfamoyl)-phenyl]-acetamide
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
138 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.